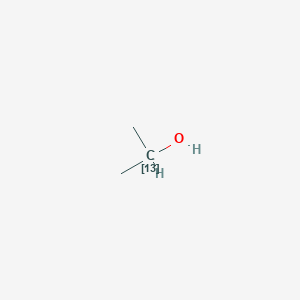

2-Propanol-2-13C

Description

The exact mass of the compound 2-Propanol-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propanol-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(213C)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21388-65-8 | |

| Record name | 2-Propanol-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Strategic Overview & Retrosynthetic Logic

The production of 2-Propanol-2-13C (Isopropanol-2-13C) is a critical workflow in the generation of stable isotope-labeled standards for metabolic flux analysis and NMR solvent engineering. Unlike generic solvent production, the synthesis of isotopologues requires high-fidelity atom economy to minimize the loss of the expensive

The Core Challenge:

The primary challenge is ensuring the

The Superior Route: Carbonyl Reduction The most robust, self-validating protocol involves the hydride reduction of Acetone-2-13C . This pathway is preferred for three reasons:

-

Atom Economy: The carbon skeleton is already established; no new C-C bonds are formed, eliminating the risk of regio-isomeric byproducts.

-

Stereo-electronic Control: The reduction of the ketone is chemically clean, with Sodium Borohydride (

) providing a mild, selective hydride transfer. -

Scalability: The reaction is easily scalable from milligram to multi-gram quantities with minimal modification.

Retrosynthetic Analysis (DOT Visualization)

Part 2: Technical Specifications & Materials

Before initiating synthesis, verify the isotopic purity of the precursor. A minimum of 99 atom %

Table 1: Reactant Stoichiometry and Properties

| Component | Role | Molecular Weight | Equivalents | Density | Boiling Point |

| Acetone-2-13C | Limiting Reagent | 59.08 g/mol | 1.0 | 0.791 g/mL | 56 °C |

| Sodium Borohydride | Reducing Agent | 37.83 g/mol | 0.5 - 0.75* | Solid | N/A |

| Ethanol (Abs.) | Solvent | 46.07 g/mol | Solvent Vol. | 0.789 g/mL | 78 °C |

| NaOH (1M) | Stabilizer | 40.00 g/mol | Catalytic | 1.0 g/mL | 100 °C |

*Note: Theoretically, 1 mole of

Part 3: Detailed Production Protocol

This protocol describes the synthesis of 5.0 g of 2-Propanol-2-13C. It is designed as a self-validating system : the disappearance of the ketone carbonyl signal in IR or TLC serves as a checkpoint before the quench step.

Phase 1: Reaction Setup

-

Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with dry Nitrogen (

). -

Solvent System: Dissolve Acetone-2-13C (5.0 g, ~84.6 mmol) in 30 mL of absolute ethanol. Cool the solution to 0°C using an ice-water bath.

-

Why: Cooling prevents the rapid, exothermic decomposition of borohydride and minimizes solvent evaporation.

-

Phase 2: Hydride Addition

-

Reagent Preparation: Prepare a solution/suspension of Sodium Borohydride (

, 1.6 g, ~42.3 mmol) in 15 mL of ethanol. Add 1-2 drops of 1M NaOH to stabilize the borohydride solution. -

Controlled Addition: Add the

solution dropwise to the Acetone-2-13C solution over 20 minutes.-

Critical Control Point: Monitor the temperature; do not allow it to exceed 10°C. Rapid addition can cause vigorous hydrogen evolution and loss of labeled acetone vapors.

-

-

Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

Phase 3: Validation & Quench

-

In-Process Check (IPC): Remove a 10

L aliquot. Perform a quick TLC (Silica, 20% EtOAc/Hexane) or FTIR.-

Success Criteria: Complete disappearance of the carbonyl stretch at ~1715 cm⁻¹. If peak persists, add 10% more

and stir for 30 mins.

-

-

Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of distilled water to destroy excess hydride.

-

Observation: Bubbling (

gas) indicates active quenching. Stir until bubbling ceases.

-

-

Acidification: Carefully add 1M HCl dropwise until the pH reaches ~6-7. This breaks down the borate complexes formed during reduction.

Phase 4: Isolation & Purification

-

Salting Out: Saturate the aqueous solution with solid NaCl. This leverages the "salting-out" effect to force the organic alcohol out of the aqueous phase.

-

Extraction: Extract with Diethyl Ether (

mL). Combine organic layers. -

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 15 minutes. Filter into a clean distillation flask. -

Fractional Distillation: Perform a fractional distillation.

-

Fraction 1: Ether (34.6 °C).

-

Fraction 2: Ethanol traces (78 °C).

-

Target Fraction:2-Propanol-2-13C (Collect between 81-83 °C).[1]

-

Part 4: Process Visualization

The following diagram illustrates the reaction mechanism and the critical workflow steps.

Part 5: Quality Control & Characterization

The final product must be validated for both chemical purity and isotopic enrichment.

1.

-

Expectation: A dominant, enhanced singlet (or split signal if proton-coupled) at ~63.5 ppm (depending on solvent, typically

). -

Absence: No signal should be observed at ~206 ppm (unreacted ketone).

2.

-

Methine Proton: A distinct multiplet at ~4.0 ppm . Due to the

C label, this proton will exhibit a large -

Methyl Protons: Doublet at ~1.2 ppm.

3. Mass Spectrometry (GC-MS):

-

Parent Ion: Look for

at m/z 61 (vs. 60 for unlabeled isopropanol). -

Fragmentation: Analysis of the fragmentation pattern confirms the position of the label.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24872202, 2-Propanol-2-13C. PubChem.[1] Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Borohydride reduction protocols).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic addition to carbonyls).

Sources

Foreword: The Imperative of Isotopic Precision in Modern Research

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 2-Propanol-2-¹³C

In the landscape of drug development and metabolic research, the use of stable isotope-labeled compounds has transitioned from a niche technique to a cornerstone of quantitative and mechanistic studies. Among these, 2-Propanol-2-¹³C serves as a vital tool, acting as a tracer, an internal standard, and a mechanistic probe. However, the utility of this molecule is directly proportional to the precise characterization of its isotopic composition. Misinterpretation of its isotopic purity or enrichment can lead to flawed pharmacokinetic models, inaccurate metabolic flux calculations, and ultimately, compromised research outcomes.

This guide provides a comprehensive framework for understanding, quantifying, and reporting the isotopic purity and enrichment of 2-Propanol-2-¹³C. It is designed for researchers, scientists, and drug development professionals who require not just data, but validated, trustworthy, and actionable insights into the quality of their isotopic reagents. We will delve into the causality behind analytical choices, establish self-validating experimental protocols, and ground our discussion in authoritative methodologies.

Delineating Core Concepts: Isotopic Enrichment vs. Isotopic Purity

A frequent point of confusion in the application of isotopically labeled compounds is the conflation of "enrichment" and "purity." A clear distinction is paramount for the rigorous design of experiments.

-

Isotopic Enrichment: This metric quantifies the abundance of the target isotope at a specific atomic position. For 2-Propanol-2-¹³C, it refers to the percentage of molecules in the sample where the carbon atom at the C-2 position is indeed a ¹³C isotope, rather than the naturally abundant ¹²C. Commercially available 2-Propanol-2-¹³C typically specifies an isotopic enrichment of 99 atom % ¹³C[1]. This high level of enrichment is critical for generating a strong signal distinct from the natural isotopic background, which is essential for tracer studies.[2]

-

Isotopic Purity: This is a broader measure that describes the proportion of the desired isotopologue—in this case, (CH₃)₂¹³CHOH—relative to all other isotopologues (e.g., molecules with no ¹³C label or with ¹³C at an unintended position) and chemical impurities. It is a measure of the compound's overall fidelity to the target labeled structure.

The causality is simple: high isotopic enrichment at the target position is necessary, but insufficient. If the sample has high enrichment but low chemical purity (e.g., it contains significant amounts of unlabeled 2-propanol or other chemical contaminants), the quantitative accuracy of any experiment will be compromised.

The Foundation of Quality: Synthesis and Manufacturing

Understanding the origin of a labeled compound provides insight into potential impurities. 2-Propanol is primarily produced industrially by the hydration of propene or the hydrogenation of acetone.[3][4] For the synthesis of 2-Propanol-2-¹³C, a common and logical pathway is the catalytic hydrogenation of acetone that has been specifically labeled with ¹³C at the carbonyl carbon (Acetone-2-¹³C).

The isotopic enrichment of the final product is fundamentally dependent on the enrichment of the ¹³C-labeled acetone precursor. Subsequent purification steps, such as distillation, are critical for removing chemical impurities like residual acetone, water (as 2-propanol forms an azeotrope with water), and catalysts, thereby ensuring high chemical purity.[3][5]

Analytical Verification: A Dual-Methodology Approach

To establish a self-validating system of analysis, no single technique is sufficient. A robust characterization of 2-Propanol-2-¹³C relies on the orthogonal strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy is an indispensable tool because it provides direct, position-specific information about the isotopic label.[6][7] Due to the magnetic properties of the ¹³C nucleus, it can be directly observed and quantified.[7]

Key Strengths of NMR:

-

Positional Confirmation: ¹³C NMR unequivocally confirms that the label is at the C-2 position. The spectrum of 2-Propanol-2-¹³C will show a significantly enhanced signal for the C-2 carbon (~64 ppm) relative to the C-1 and C-3 methyl carbons (~25 ppm).[8]

-

Quantitative Enrichment: By acquiring the spectrum under quantitative conditions (with appropriate relaxation delays and proton decoupling), the isotopic enrichment can be calculated by comparing the integral of the ¹³C-enriched C-2 signal to the signals of an internal standard of known concentration.

-

Chemical Purity Assessment: ¹H NMR spectroscopy serves as a rapid and accurate method to assess chemical purity, identifying and quantifying any proton-containing impurities.

-

Sample Preparation: Accurately weigh ~10-20 mg of 2-Propanol-2-¹³C and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a known quantity of a suitable internal standard that does not have overlapping signals.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquisition Parameters (Critical for Quantitation):

-

Pulse Program: Use an inverse-gated decoupling sequence to eliminate the Nuclear Overhauser Effect (NOE), which can otherwise distort signal integrals.

-

Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the carbon nuclei being measured, to ensure full magnetization recovery between scans. For quaternary and CH carbons, this can be 30-60 seconds.

-

Flip Angle: Use a 90° pulse angle to maximize the signal in a single scan.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.

-

-

Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation. Carefully phase and baseline correct the spectrum.

-

Enrichment Calculation: Integrate the signal corresponding to the C-2 carbon and compare it to the integral of the known internal standard to determine the molar quantity and confirm the enrichment level.

Mass Spectrometry (MS): The Purity Arbiter

Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z), making it an ideal technique for assessing isotopic purity by confirming the expected mass shift.[2] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can resolve the labeled compound from other species with the same nominal mass, providing greater confidence in the measurement.[9][10]

Key Strengths of MS:

-

Mass Confirmation: The mass spectrum of 2-Propanol-2-¹³C will show a molecular ion peak (or protonated molecule, [M+H]⁺) at m/z 61.09, which is a mass shift of +1 compared to unlabeled 2-propanol (m/z 60.09).[1]

-

Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative abundance of the ion corresponding to the labeled molecule versus the ion for the unlabeled molecule. It is crucial to correct for the natural abundance of ¹³C, ¹⁷O, and ²H in the unlabeled fragment to avoid overestimating the purity.[11][12]

-

Sensitivity: MS, especially when coupled with chromatography (GC-MS or LC-MS), is highly sensitive and can detect trace-level chemical impurities that may be missed by NMR.[13]

-

Sample Preparation: Prepare a dilute solution of 2-Propanol-2-¹³C (e.g., 10-100 µg/mL) in a volatile solvent compatible with GC, such as methanol or dichloromethane.

-

GC Separation:

-

Column: Use a suitable capillary column (e.g., a DB-5ms or equivalent) that can effectively separate 2-propanol from the solvent and potential impurities.

-

Temperature Program: Develop a temperature gradient that provides a sharp, symmetrical peak for 2-propanol.

-

-

MS Detection (HRMS):

-

Ionization Mode: Use Electron Ionization (EI) for GC-MS.

-

Mass Analyzer: Operate in high-resolution mode (resolving power > 10,000) to accurately determine the mass of the ions.

-

Data Acquisition: Acquire a full scan over a relevant m/z range (e.g., m/z 30-100).

-

-

Data Analysis and Purity Calculation:

-

Extract the ion chromatograms for the molecular ions of unlabeled 2-propanol (C₃H₈O) and labeled 2-Propanol-2-¹³C (C₂¹³CH₈O).

-

Integrate the peak areas for both species.

-

Correct the peak area of the labeled species by subtracting the contribution from the natural abundance of isotopes in the unlabeled species. This correction is critical for accuracy.[12]

-

Calculate the isotopic purity as: (Corrected Area of Labeled Peak) / (Area of Unlabeled Peak + Corrected Area of Labeled Peak) * 100%.

-

Data Presentation and Reporting Standards

Clear and standardized reporting of isotopic data is essential for reproducibility and comparison across laboratories.[14][15] All quantitative data should be summarized for clarity.

Table 1: Typical Specifications for High-Quality 2-Propanol-2-¹³C

| Parameter | Specification | Analytical Method | Causality/Significance |

| Chemical Formula | (CH₃)₂¹³CHOH | - | Defines the specific isotopologue. |

| Molecular Weight | 61.09 g/mol | MS | Confirms the presence of one ¹³C atom.[1] |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Quantitative NMR | Ensures a strong, detectable signal for tracer studies. |

| Chemical Purity | ≥ 99% | GC-MS, ¹H NMR | Minimizes interference from non-labeled chemical contaminants. |

| Mass Shift | M+1 | MS | Primary indicator of successful single-label incorporation. |

When reporting results, it is imperative to include details of the analytical methods used, including instrument parameters and the standards used for calibration, as recommended by international bodies.[15]

Visualization of Analytical Workflows

Visualizing the analytical process helps to clarify the relationship between different methodologies and their roles in achieving a comprehensive characterization.

Caption: Workflow for the comprehensive analysis of 2-Propanol-2-¹³C.

Application-Driven Quality Requirements

The required level of isotopic purity and enrichment is dictated by the intended application. Understanding this relationship prevents costly experimental failures.

Caption: Decision logic for matching isotopic quality to application needs.

-

Metabolic Flux Analysis (MFA): Requires the highest possible isotopic enrichment (>99%).[2] The goal is to trace the ¹³C label through complex biological pathways, and any significant presence of unlabeled material will dilute the signal and lead to an underestimation of metabolic flux.

-

Pharmacokinetic (PK) Studies: When used as an internal standard for LC-MS quantification, the most critical attribute is chemical purity.[13][16] The labeled standard must be free of its unlabeled counterpart and any other impurities that could co-elute and interfere with the measurement of the analyte.

-

Mechanism of Action (MoA) Studies: These studies often rely on knowing the exact location of the label to elucidate reaction mechanisms. Therefore, high positional purity, confirmed by ¹³C NMR, is non-negotiable.

Conclusion

The characterization of 2-Propanol-2-¹³C is a multi-faceted process that demands a rigorous, evidence-based approach. By employing orthogonal analytical techniques like NMR and HRMS, researchers can build a self-validating system that provides a complete picture of isotopic enrichment, isotopic purity, and chemical purity. This in-depth understanding is not merely an academic exercise; it is a prerequisite for generating reliable, reproducible, and impactful data in the fields of drug discovery and life sciences. Adherence to these principles ensures that the insights gained from isotopically labeled compounds are built on a foundation of unassailable analytical integrity.

References

-

Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual . PubMed. [Link]

-

Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS . ResearchGate. [Link]

-

Isotope Enrichment Using Microchannel Distillation Technology . Pacific Northwest National Laboratory. [Link]

-

C-13 nmr spectrum of propan-2-ol analysis . Doc Brown's Chemistry. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS . ResearchGate. [Link]

-

Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry . ResearchGate. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. [Link]

-

Isopropyl alcohol . Wikipedia. [Link]

-

Isotopic labeling . Wikipedia. [Link]

- Process for production of 2-propanol.

-

2-Propanol, technical grade, 95% | Drug Information . Dailymed. [Link]

-

Guidelines for Reporting Stable Isotope Data . U.S. Geological Survey. [Link]

-

Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc. [Link]

-

Propanol Uses & Benefits . Lab Alley. [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions . PubMed. [Link]

-

Transdermal resorption of an ethanol- and 2-propanol-containing skin disinfectant . PubMed. [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages . Frontiers in Marine Science. [Link]

-

New reporting guidelines for stable isotopes--an announcement to isotope users . ResearchGate. [Link]

-

Catalytic conversion of 2-propanol on cation-substituted forms of oxidized carbon . ResearchGate. [Link]

-

2 propanol – Knowledge and References . Taylor & Francis Online. [Link]

-

Recommendations for Reporting Metabolite Data . National Center for Biotechnology Information. [Link]

-

DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS . U.S. Department of Energy. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases . Metabolic Solutions. [Link]

-

Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source . National Center for Biotechnology Information. [Link]

-

Protein isotopic enrichment for NMR studies . University of Florence. [Link]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy . YouTube. [Link]

-

Volatile organic compounds identification and specific stable isotopic analysis (δ13C) in microplastics by purge and trap gas chromatography coupled to mass spectrometry and combustion isotope ratio mass spectrometry (PT-GC-MS-C-IRMS) . PubMed. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 4. EP2243762A1 - Process for production of 2-propanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. almacgroup.com [almacgroup.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. laballey.com [laballey.com]

Precision Tracing: A Technical Guide to 13C Stable Isotope Labeling

Executive Summary

Stable isotope labeling with Carbon-13 (

This guide moves beyond basic definitions to provide an operational framework for designing, executing, and analyzing

Physics & Properties: The Basis of Detection

The utility of

Table 1: Comparative Properties of Common Stable Isotopes

| Isotope | Natural Abundance (%) | Spin ( | Gyromagnetic Ratio ( | Mass Shift (vs Light) | Primary Detection |

| 98.93 | 0 | N/A (Silent) | Reference | N/A | |

| 1.07 | 1/2 | 6.728 | +1.003 Da | NMR, MS | |

| 0.36 | 1/2 | -2.712 | +0.997 Da | NMR, MS | |

| 0.0115 | 1 | 4.106 | +1.006 Da | NMR, MS |

Key Technical Insight:

-

NMR Sensitivity:

C has a low gyromagnetic ratio ( -

MS Resolution: In Mass Spectrometry, the "heavy" peak is not just +1 Da. The mass defect is specific (+1.00335 Da). High-resolution instruments (Orbitrap, FT-ICR) can distinguish

C isotopes from interfering isobars (like

Strategic Tracer Selection

Success is determined before the experiment begins. Choosing the correct isotopologue is not about cost; it is about the metabolic question you are asking.

Uniformly Labeled ([U- C])

-

Composition: All carbons are replaced with

C. -

Use Case: Global metabolomics, lipidomics, and producing fully labeled proteins for NMR backbone assignment.

-

Limitation: In Metabolic Flux Analysis (MFA), [U-

C]glucose often provides less information about specific pathway branch points (e.g., Glycolysis vs. Pentose Phosphate Pathway) because the carbon skeleton remains largely intact.

Position-Specific Labeling

-

[1-

C]Glucose: The C1 carbon is lost as CO -

[1,2-

C]Glucose: Critical for TCA cycle analysis. It generates specific mass isotopomer distributions (MIDs) that reveal pyruvate dehydrogenase (PDH) vs. pyruvate carboxylase (PC) activity.

Core Application: Metabolic Flux Analysis (MFA)[1][2]

C-MFA is the gold standard for determining intracellular reaction rates (fluxes). It measures the movement of carbon through a network, not just steady-state concentrations.The MFA Workflow

The following diagram illustrates the iterative cycle of a standard MFA experiment, from tracer selection to computational fitting.

Figure 1: The

Protocol: Steady-State Isotopic Labeling (Adherent Cells)

This protocol assumes the use of GC-MS, a robust workhorse for central carbon metabolism.

Reagents:

-

Tracer Medium: DMEM (glucose-free) supplemented with 10-25 mM [U-

C]Glucose. -

Quenching Solution: 50% Methanol / 50% Water at -80°C (Pre-chilled).

-

Internal Standard: Norvaline or Ribitol (added during extraction).

Step-by-Step Methodology:

-

Acclimatization: Passage cells at least twice in unlabeled medium identical to the tracer medium (minus the isotope) to ensure metabolic steady state.

-

Tracer Switch: Aspirate media and wash with PBS (37°C). Add pre-warmed Tracer Medium.

-

Critical: The "labeling time" depends on the pathway. Glycolysis reaches isotopic steady state in minutes; TCA cycle intermediates may take hours. For steady-state MFA, label for 24+ hours or >5 cell doublings.

-

-

Quenching (The "Stop" Button):

-

Place plate on dry ice.

-

Rapidly aspirate medium.

-

Immediately add -80°C Quenching Solution .

-

Why: Metabolism turns over in milliseconds. Slow quenching alters the observed metabolite ratios (e.g., ATP/ADP ratio crashes instantly without rapid quenching).

-

-

Extraction: Scrape cells in quenching solution. Transfer to tubes. Vortex. Centrifuge at 4°C, 15,000 x g. Collect supernatant.

-

Derivatization (GC-MS specific): Dry supernatant. Add Methoxyamine (protects keto groups) followed by MSTFA (silylation of hydroxyls). This makes polar metabolites volatile.

Data Analysis: From Peaks to Flux

Raw MS data is insufficient because carbon naturally contains 1.1%

Mass Isotopomer Distribution (MID)

An isotopomer is defined by the position of the label. An isotopologue is defined by the number of labels. MS detects isotopologues (M+0, M+1, M+2...).

Correction Algorithm:

You must subtract the natural abundance of

-

Software: Use tools like IsoCor , Metran , or LS-MIDA [1]. These use matrix-based correction to deconvolute the tracer contribution from natural background.

Flux Modeling

The corrected MIDs are inputs for stoichiometric models.

-

Equation:

(where -

The software iterates flux values until the simulated isotope distribution matches the experimental MS data (minimizing the sum of squared residuals).

Synthesis & Sourcing: Where do tracers come from?

For drug development professionals, understanding the source is vital for supply chain security.

-

Primary Source: The separation of

C is primarily achieved via Cryogenic Distillation of Carbon Monoxide (CO) . -

Process: CO gas is distilled in massive columns (hundreds of meters equivalent height).[1] Because

CO is slightly heavier/less volatile than -

Conversion: Enriched

CO is oxidized to

References

-

Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).

C-based metabolic flux analysis.[2] Nature Protocols, 4(6), 878–892.[2] [Link][2] -

Antoniewicz, M. R. (2019). High-resolution

C metabolic flux analysis.[3] Nature Protocols, 14, 2856–2877.[3] [Link] -

Weindl, D., Wegner, A., & Hiller, K. (2016). MIA: Non-targeted mass isotopolome analysis.[4] Bioinformatics, 32(19). [Link]

-

Ahmed, Z. et al. (2022). LS-MIDA: Software for efficient mass isotopomer distribution analysis. BMC Bioinformatics. [Link][5]

Sources

- 1. pnnl.gov [pnnl.gov]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis - ProQuest [proquest.com]

- 4. mia.bioinfo.nat.tu-bs.de [mia.bioinfo.nat.tu-bs.de]

- 5. UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling [scirp.org]

A Technical Guide to the Principles and Application of ¹³C Tracers in Biological Systems

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹³C stable isotope tracers in biological research. We will move beyond a simple recitation of protocols to delve into the underlying logic of experimental design, the nuances of data interpretation, and the validation of results, ensuring a robust and reliable application of this powerful technology.

Foundational Principles of ¹³C Isotope Tracing

Stable, non-radioactive isotopes, such as Carbon-13 (¹³C), serve as powerful tools for tracing the metabolic fate of molecules in living systems. Unlike its highly abundant counterpart, ¹²C, which accounts for approximately 98.9% of all carbon, ¹³C possesses an additional neutron, making it naturally occur at a much lower abundance of about 1.1%. This low natural abundance is the cornerstone of its utility as a tracer; the introduction of molecules artificially enriched with ¹³C allows for their unambiguous detection and tracking against the natural background.

The core principle of a ¹³C tracer experiment lies in providing a biological system—be it cultured cells, an organ, or a whole organism—with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, where "U" signifies uniform labeling of all carbon atoms. As the cells metabolize this substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. By analyzing the mass distribution of these metabolites, we can elucidate active metabolic pathways, quantify their fluxes, and understand how these processes are altered by genetic modifications, disease states, or therapeutic interventions.

Why ¹³C? The Advantages of a Stable Isotope

The use of ¹³C offers several distinct advantages over radioactive isotopes like ¹⁴C:

-

Safety: As a stable isotope, ¹³C is non-radioactive, eliminating the need for specialized handling procedures and disposal protocols associated with radioactive materials. This inherent safety makes it suitable for a wider range of experimental settings, including clinical studies in humans.

-

Positional Information: Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish not only the number of ¹³C atoms in a molecule but also their specific positions. This provides a granular view of metabolic rearrangements and pathway activities.

-

Minimal Isotope Effect: The mass difference between ¹²C and ¹³C is small enough that the kinetic isotope effect—the change in reaction rate due to isotopic substitution—is often negligible for most biological reactions. This ensures that the labeled tracer behaves nearly identically to its unlabeled counterpart, providing an accurate representation of native metabolic activity.

Designing a Robust ¹³C Tracer Experiment

A successful tracer experiment is built upon a foundation of meticulous planning and a deep understanding of the biological question at hand. The choice of tracer, labeling pattern, and experimental conditions are critical determinants of the quality and interpretability of the resulting data.

Selecting the Appropriate ¹³C-Labeled Substrate

The selection of the ¹³C tracer is dictated by the metabolic pathway under investigation. A tracer should be a primary nutrient for the system and a key entry point into the pathway of interest.

| Metabolic Pathway | Common ¹³C-Labeled Tracers | Rationale |

| Glycolysis & TCA Cycle | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose | Glucose is the primary fuel for most cells. Uniform labeling tracks carbon through all downstream pathways. Positional labeling helps resolve specific enzymatic steps. |

| Pentose Phosphate Pathway | [1,2-¹³C₂]-Glucose | The specific cleavage of the C1-C2 bond in this pathway leads to a unique labeling pattern in downstream metabolites. |

| Fatty Acid Synthesis | [U-¹³C]-Glucose, [U-¹³C]-Glutamine | Both glucose and glutamine can contribute carbon to the acetyl-CoA pool required for fatty acid synthesis. |

| Amino Acid Metabolism | [U-¹³C]-Glutamine, Specific ¹³C-labeled amino acids | Glutamine is a key anaplerotic substrate. Labeled essential amino acids can trace protein synthesis and breakdown. |

Experimental Workflow: From Cell Culture to Data Acquisition

The following workflow outlines the key steps in a typical ¹³C tracer experiment using cultured cells. This protocol is designed to be a self-validating system, with integrated checks to ensure data integrity.

Caption: High-level workflow for a ¹³C metabolic tracer experiment.

-

Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. This is crucial as metabolic activity can vary significantly with cell density.

-

Media Preparation: Prepare the labeling medium by supplementing dialyzed fetal bovine serum (to reduce background from unlabeled amino acids) and the desired ¹³C-labeled tracer into a base medium that lacks the unlabeled form of the tracer.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a time course determined by the turnover rate of the pathway of interest. Achieving isotopic steady-state is often desirable for flux analysis.

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to quench all enzymatic activity. The speed of this step is critical to prevent metabolic changes during sample collection.

-

Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

Analytical Platforms for ¹³C Detection

The choice of analytical platform is pivotal for resolving the ¹³C labeling patterns in metabolites. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the two primary techniques employed.

Mass Spectrometry (MS)

MS-based approaches, particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), are highly sensitive and provide detailed information on the mass isotopologue distribution (MID) of metabolites. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms increases the mass of a metabolite by one Dalton for each ¹³C atom, resulting in a shift in its mass spectrum.

-

GC-MS: Ideal for volatile and thermally stable metabolites. Derivatization is often required to increase volatility.

-

LC-MS: A versatile technique suitable for a wide range of polar and non-polar metabolites. It offers high sensitivity and throughput.

Caption: Simplified workflow for LC-MS based ¹³C analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While generally less sensitive than MS, NMR offers the unique advantage of resolving the positional information of ¹³C atoms within a molecule without the need for fragmentation. This makes it an invaluable tool for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Data Analysis and Interpretation

Raw data from MS or NMR analysis requires significant processing to yield meaningful biological insights.

Correction for Natural ¹³C Abundance

The first crucial step is to correct the raw isotopologue distribution for the natural 1.1% abundance of ¹³C. This is essential to accurately determine the enrichment that is solely due to the introduced tracer. Several software packages and algorithms are available for this correction.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions in a metabolic network. ¹³C-MFA uses the isotopologue distribution data from tracer experiments as a key input to constrain a metabolic model of the cell. This powerful technique allows for the calculation of intracellular fluxes that are not directly measurable.

Caption: The logical flow of ¹³C-Metabolic Flux Analysis (MFA).

Applications in Drug Development

¹³C tracer studies are increasingly integral to the drug development pipeline.

-

Target Engagement and Mechanism of Action: By treating cells with a compound and tracing the metabolic consequences, researchers can confirm if a drug engages its intended target and elucidate its downstream effects. For example, a drug targeting an enzyme in glycolysis would be expected to alter the ¹³C labeling patterns of glycolytic intermediates and TCA cycle metabolites when cells are fed [U-¹³C]-glucose.

-

Identifying Metabolic Liabilities of Cancer: Cancer cells often exhibit rewired metabolism. ¹³C tracers can identify these unique metabolic pathways, revealing potential targets for novel anti-cancer therapies.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹³C-labeled drugs can be used in preclinical and clinical studies to trace their absorption, distribution, metabolism, and excretion (ADME) profiles with high specificity and safety.

Conclusion

The use of ¹³C as a tracer in biological systems offers a safe, detailed, and quantitative window into the complexities of metabolism. From the fundamental design of the experiment to the sophisticated computational analysis of the data, each step requires careful consideration to ensure the generation of robust and insightful results. As analytical technologies continue to improve in sensitivity and resolution, the application of ¹³C tracers will undoubtedly continue to expand, driving new discoveries in basic science and accelerating the development of novel therapeutics.

References

-

Title: Stable Isotope Tracing in Cancer. Source: Nature Reviews Cancer. URL: [Link]

-

Title: A practical guide to stable isotope tracing for metabolomics. Source: Analytica Chimica Acta. URL: [Link]

-

Title: A guide to metabolic flux analysis in cancer. Source: Nature Methods. URL: [Link]

-

Title: Tracing the object of interest: a guide to the application of stable isotope tracers in cellular bioenergetics. Source: The FEBS Journal. URL: [Link]

-

Title: Following the fate of ¹³C in metabolomics: a review. Source: Metabolomics. URL: [Link]

-

Title: A practical guide to interpreting and validating metabolomics data. Source: Nature Protocols. URL: [Link]

-

Title: ¹³C-Fluxomics: A Guide for Dummies. Source: Methods in Molecular Biology. URL: [Link]

-

Title: Applications of Stable Isotope-Resolved Metabolomics in Cancer Research. Source: Cancers. URL: [Link]

Technical Guide: Safety and Handling of 2-Propanol-2-13C

This guide outlines the technical safety, handling, and preservation protocols for 2-Propanol-2-13C (Isopropanol-2-13C).[1] It is designed for analytical chemists and metabolic researchers who must balance standard chemical safety with the rigorous demands of isotopic integrity.

Strategic Overview: The Isotopic Context

2-Propanol-2-13C is a secondary alcohol isotopically enriched at the C2 position.[1] While it shares the fundamental toxicological profile of unlabeled isopropanol (flammability, CNS depression), its application in NMR spectroscopy and metabolic flux analysis introduces a distinct "Economic and Scientific Safety" dimension.

-

The Core Challenge: The primary risk is not just personnel exposure, but the degradation of isotopic purity via hygroscopic water absorption and proton exchange, and the formation of peroxides at the labeled site.

-

The Mechanism: The C2 position—where the

C label resides—is the specific site of autoxidation. Protecting this bond is synonymous with protecting the investment.[1]

Physicochemical & Hazard Profile

The following data aggregates standard GHS classifications with isotope-specific physical properties.

| Parameter | Specification | Critical Note |

| CAS Number | 13007-98-2 (Labeled) | Distinct from 67-63-0 (Unlabeled) |

| Formula | Label at the methine carbon | |

| Molecular Weight | ~61.1 g/mol | +1 Da shift vs standard IPA |

| Flash Point | 12°C (53°F) | Class IB Flammable Liquid |

| Boiling Point | 82°C | Azeotrope with water at 80.3°C |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture |

| Peroxide Class | Group B | Forms peroxides upon concentration |

GHS Hazard Statements

The Peroxide Mechanism: A 13C-Specific Analysis

Isopropanol is a secondary alcohol capable of forming peroxides, specifically at the methine (CH) carbon. In 2-Propanol-2-13C, this is the exact location of the isotopic label.[1]

The Autoxidation Pathway

The formation of peroxides is a radical chain reaction initiated by light or heat.

-

Abstraction: A radical abstracts the hydrogen from the C2 position.[1]

-

Oxygenation:

attacks the C2 radical.[1] -

Propagation: The peroxy radical abstracts hydrogen from another molecule.[1]

Scientific Insight (Kinetic Isotope Effect):

Theoretically, the

Figure 1: Autoxidation pathway of 2-Propanol-2-13C.[1] The critical failure point is the C2-H abstraction, leading to peroxide accumulation and loss of sample integrity.

Protocol: High-Integrity Handling & Storage[1]

To prevent moisture ingress (which ruins NMR baselines) and peroxidation, strict exclusion of air is required.

A. Primary Storage[1]

-

Container: Amber borosilicate glass with a PTFE-lined septum cap.

-

Atmosphere: Store under Argon (Ar) rather than Nitrogen (

). Argon is heavier than air and provides a better "blanket" for the liquid surface when the container is opened. -

Temperature: Store at 2–8°C .

-

Desiccant: Do not add molecular sieves directly to the primary stock bottle unless necessary, as they can generate dust. Use sieves in secondary aliquots.

B. Inert Transfer Protocol (The "Syringe-to-NMR" Method)

Use this protocol for preparing NMR samples to ensure zero moisture uptake.[1]

-

Purge: Flush the destination NMR tube with dry Argon using a long-needle manifold.[1] Cap immediately.

-

Equlibrate: Allow the 2-Propanol-2-13C stock bottle to reach room temperature before opening (prevents condensation).

-

Positive Pressure: Insert a generic needle connected to an Argon line into the stock bottle septum to create slight positive pressure.[1]

-

Withdraw: Use a gas-tight glass syringe (Hamilton type) to withdraw the required volume.[1]

-

Transfer: Inject directly into the pre-purged NMR tube or reaction vessel.

-

Seal: Parafilm the stock bottle cap immediately.

Figure 2: Closed-loop handling workflow to maintain anhydrous and anaerobic conditions, preventing both peroxidation and water contamination.

Peroxide Detection & Mitigation

Because 13C-labeled solvents are expensive, routine disposal based on time (as done with generic solvents) is wasteful. Instead, use micro-scale testing .

The Micro-Iodide Test

Do not use standard large-volume test strips which waste solvent.[1]

-

Aliquot: Remove 0.5 mL of the solvent to a clear vial.

-

Reagent: Add 0.5 mL of Glacial Acetic Acid and 2 drops of saturated aqueous Potassium Iodide (KI).

-

Observation:

Disposal of Peroxidized Isotope: If the test is positive (brown), the material is chemically compromised. Do not attempt to distill it to recover the isotope; the explosion risk outweighs the material cost. Neutralize with reducing agents (ferrous sulfate) and dispose of as hazardous chemical waste.

Emergency & Waste Procedures

Exposure Response

-

Inhalation: Move to fresh air immediately. The narcotic effect (H336) can be rapid.[1]

-

Skin/Eye: Rinse with water for 15 minutes.[6][7] Isopropanol is readily absorbed through skin; prolonged contact can cause systemic toxicity.

Waste Disposal

-

Labeling: Mark waste clearly as "Contains Stable Isotopes (13C)."[1] While not radioactive, some automated waste scanners at research facilities may flag density/mass differences.

-

Segregation: Segregate from oxidizers (nitrates, perchlorates) to prevent fire hazards.

-

Method: Incineration is the standard disposal method for organic solvents.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12213344, 2-Propan-2-d-ol (Analogous Isotope Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Flammable Liquids (1910.106).[1] Retrieved from [Link][1]

-

Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Standard reference for Group B peroxide formers).

Sources

- 1. 2-Propan-2-d-ol | C3H8O | CID 12213344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (~13~C_3_)Propan-2-ol | C3H8O | CID 71309146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. labchem.co.za [labchem.co.za]

- 5. carlroth.com [carlroth.com]

- 6. CARBON-13C - Safety Data Sheet [chemicalbook.com]

- 7. isotope-amt.com [isotope-amt.com]

Natural abundance of carbon-13 and its significance in labeling studies.

Title: Precision in Isotopologues: Navigating Carbon-13 Natural Abundance in High-Fidelity Labeling Studies

Executive Summary

In the realm of stable isotope labeling—whether for Metabolic Flux Analysis (MFA) or pharmacokinetic ADME profiling—the natural abundance of Carbon-13 (

For the Senior Application Scientist, ignoring this 1.1% is not an option; it is a variable that must be mathematically deconvoluted. This guide moves beyond basic definitions to explore the stochastic physics of

The Stochastic Physics of the 1.1%

The International Union of Pure and Applied Chemistry (IUPAC) defines the natural abundance of

The "Carbon Count" Rule in Mass Spectrometry

In Mass Spectrometry (MS), the natural abundance creates an "isotope envelope" rather than a single monoisotopic peak. For a small molecule, the M+1 peak (containing one

Rule of Thumb:

Table 1: Impact of Carbon Count on Natural Isotope Envelopes

| Molecule Type | Carbon Count ( | Theoretical M+1 Intensity (%) | Theoretical M+2 Intensity (%) | Significance |

| Small Metabolite (e.g., Pyruvate) | 3 | ~3.3% | ~0.05% | Negligible background; easy to correct. |

| Drug Candidate (e.g., Atorvastatin) | 33 | ~36.3% | ~6.4% | Critical: M+1 is a major peak; M+2 is visible. |

| Biologic/Peptide (e.g., Insulin) | 257 | ~282% (Dominates M) | ~396% | Complex: The "Monoisotopic" peak is no longer the most abundant. |

Note: As

The Challenge: Signal Deconvolution in Labeling Studies

In labeling studies (e.g., feeding

-

Natural Abundance: The background

C present in the unlabeled portion of the molecule.[4] -

Tracer Incorporation: The actual metabolic flux we wish to measure.

-

Tracer Impurity: The <1%

C often remaining in "99% enriched" reagents.

Failure to mathematically subtract the natural abundance results in a gross overestimation of metabolic flux, particularly in low-enrichment experiments (e.g., <5% tracer uptake).

Methodology: Matrix-Based Natural Abundance Correction

The industry standard for correcting this interference is Matrix-Based Deconvolution [2]. This method treats the observed isotope distribution as a linear combination of the true labeled distribution transformed by a "corruption matrix" representing natural abundance probabilities.

The Mathematical Logic

Let

To find the true distribution, we must invert the matrix:

Visualization: The Correction Workflow

The following diagram illustrates the logical flow from raw data acquisition to corrected flux inputs.

Figure 1: Logical workflow for correcting natural abundance interference in Mass Spectrometry data using matrix inversion.

Experimental Protocols

Protocol A: Establishing Baseline Natural Abundance (Self-Validation)

Before introducing any tracer, you must validate your instrument's ability to resolve natural abundance. This serves as a system suitability test.

-

Sample Prep: Prepare a 10 µM solution of the unlabeled analyte in the mobile phase.

-

Acquisition: Acquire MS data in Profile Mode (not Centroid) to inspect peak shapes. Ensure resolution > 30,000 FWHM to distinguish

C peaks from interfering isobars (e.g., -

Calculation:

-

Integrate the Monoisotopic Peak (

).[3] -

Integrate the M+1 Peak (

). -

Calculate Experimental Ratio:

. -

Calculate Theoretical Ratio:

.

-

-

Validation Criteria:

-

The deviation

must be -

If deviation is high: Check for detector saturation (pile-up effects) or co-eluting matrix interferences. Do not proceed to labeling until this passes.

-

Protocol B: The Correction Execution (Step-by-Step)

This protocol assumes the use of a standard correction algorithm (e.g., IsoCor or in-house Python scripts).

-

Data Extraction: Export raw ion intensities for the entire isotopologue cluster (M0 to M+n). Do not normalize to % yet.

-

Purity Check: Input the tracer purity (e.g., 99.5%

C-Glucose). The algorithm must account for the 0.5% -

Matrix Generation:

-

Define the molecular formula (e.g.,

for ATP). -

The algorithm constructs a square matrix (

) where element

-

-

Inversion & Solving:

-

Multiply the inverse matrix by the raw intensity vector.

-

Negative Value Check: If the result contains negative intensities (mathematically possible with noisy data), apply a non-negative least squares (NNLS) constraint rather than simple inversion.

-

-

Output: The resulting vector is the Mass Isotopomer Distribution (MID) , representing the true percentage of the pool that contains 0, 1, 2...

labeled carbons derived solely from the tracer.

Applications in Drug Development (ADME)[6][7]

In ADME (Absorption, Distribution, Metabolism, Excretion),

Key Application: Metabolite Identification (MetID)

When a drug is labeled with distinct

-

Method: Co-inject unlabeled drug (M) and

C-labeled drug (M+6) at a 1:1 ratio. -

Result: All drug-related metabolites will appear as "twin peaks" separated by exactly 6.0201 Da.

-

Natural Abundance Role: The "twin" signature is unique. Natural metabolites will not show this M/M+6 doublet, allowing software to automatically filter out thousands of endogenous background signals.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry, 2016. Link

-

Millard, P., et al. "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics, 2012. Link

-

Su, X., et al. "AccuCor: A computational tool for natural abundance correction of mass spectrometer data."[1] Analytical Chemistry, 2017. Link

-

Moser, A. "Examining the 12C and 13C ratio in a Mass spectrum." ACD/Labs, 2008.[5] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

Methodological & Application

Unraveling Microbial Metabolism: A Detailed Protocol for Utilizing 2-Propanol-2-¹³C as a Metabolic Tracer

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for using 2-Propanol-2-¹³C as a stable isotope tracer to investigate microbial metabolic pathways. This application note delves into the rationale behind experimental choices, provides step-by-step methodologies, and outlines data analysis strategies to ensure scientific integrity and generate robust, reproducible results.

Introduction: The Power of Stable Isotope Tracing

Stable isotope tracing is a powerful technique to elucidate the flow of atoms through metabolic networks.[1][2][3] By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the labeled atoms into downstream metabolites.[4][5] This provides invaluable insights into active metabolic pathways, substrate utilization, and the biosynthesis of key cellular components.[4] 2-Propanol-2-¹³C serves as a specific probe to understand the metabolic fate of isopropanol, a compound of interest in various microbial contexts, including biofuel production and bioremediation.[6][7]

Causality of Tracer Choice: The selection of 2-Propanol with the ¹³C label specifically at the second carbon position (C2) is critical. The metabolic breakdown of isopropanol is expected to proceed through acetone, and the position of the label allows for unambiguous tracking of the carbon backbone as it enters central carbon metabolism.

Core Principles and Workflow Overview

The fundamental principle of this protocol is to culture microorganisms in the presence of 2-Propanol-2-¹³C and then analyze the isotopic enrichment in various cellular metabolites. The overall workflow involves several key stages, each critical for obtaining high-quality data.[8][9]

Caption: A generalized workflow for ¹³C tracer experiments.

Materials and Methods

This section details the necessary reagents and equipment for the successful execution of the protocol.

Reagents and Consumables

| Reagent/Consumable | Supplier | Catalog Number | Notes |

| 2-Propanol-2-¹³C | Sigma-Aldrich | 333654 | Or equivalent |

| Unlabeled 2-Propanol | Fisher Scientific | A416-4 | For control experiments |

| Microbial Growth Medium | Varies by organism | - | Ensure it is well-defined |

| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 | For quenching and extraction |

| Chloroform (HPLC Grade) | Fisher Scientific | C298-4 | For extraction |

| Ultrapure Water | Millipore | - | For buffers and solutions |

| Derivatization Agent (e.g., MSTFA) | Sigma-Aldrich | 394866 | For GC-MS analysis |

| D₂O | Cambridge Isotope Labs | DLM-4-100 | For NMR analysis |

Equipment

-

Shaking incubator

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥600 MHz)

-

Vortex mixer

-

Sonicator

Detailed Experimental Protocol

This protocol is designed to be a comprehensive guide. However, optimization may be required depending on the specific microbial species and experimental goals.

Step 1: Microbial Culture and Tracer Introduction

The goal of this step is to have a healthy, actively growing microbial culture ready for the introduction of the ¹³C-labeled substrate.[10]

-

Prepare Inoculum: Grow a starter culture of the desired microorganism in a suitable liquid medium to the mid-logarithmic growth phase.

-

Subculture for Labeling: Inoculate fresh, pre-warmed medium with the starter culture to a predetermined starting optical density (e.g., OD₆₀₀ of 0.05). When the culture reaches the mid-log phase, it is ready for the tracer experiment.[10]

-

Tracer Addition: Add 2-Propanol-2-¹³C to the experimental cultures to a final concentration that is non-toxic but sufficient for uptake and metabolism. A typical starting concentration range is 1-10 mM.

-

Control Cultures: Prepare parallel control cultures:

-

Unlabeled Control: Add an equivalent concentration of unlabeled 2-propanol.

-

No-Alcohol Control: A culture with no added 2-propanol.

-

Step 2: Time-Course Incubation and Sampling

This step involves incubating the cultures with the tracer and collecting samples at various time points to capture the dynamics of ¹³C incorporation.

-

Incubation: Continue incubating the cultures under the same conditions.

-

Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a defined volume of culture (e.g., 1 mL) for metabolite analysis. The sampling times should be optimized based on the expected metabolic rate of the organism.

Step 3: Metabolic Quenching

Quenching is a critical step to instantaneously halt all enzymatic activity, preserving the metabolic snapshot of the cells at the time of sampling.[8][9]

-

Prepare Quenching Solution: Pre-chill a quenching solution of 60% methanol in water to -40°C or colder.

-

Rapid Quenching: Immediately add the collected cell culture sample to a larger volume of the cold quenching solution (e.g., 1 mL sample into 4 mL quenching solution).

-

Incubation: Keep the quenched samples on dry ice or in a -80°C freezer until all time points have been collected.

Step 4: Metabolite Extraction

The goal of this step is to efficiently extract a broad range of metabolites from the microbial cells.[8][11]

-

Cell Lysis: Thaw the quenched samples on ice. Lyse the cells using a method appropriate for the organism, such as sonication or bead beating.

-

Phase Separation: Add chloroform to the lysate to create a biphasic system (e.g., methanol:water:chloroform ratio of 2:1:2). Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases from the cell debris.

-

Fraction Collection: Carefully collect the upper aqueous phase (containing polar metabolites) and the lower organic phase (containing lipids) into separate tubes.

-

Drying: Dry the collected fractions using a lyophilizer or a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Procedures

The choice between GC-MS and NMR depends on the specific metabolites of interest and the desired level of detail regarding isotopic labeling patterns.

GC-MS Analysis for ¹³C Enrichment

GC-MS is a highly sensitive method for quantifying ¹³C enrichment in a wide range of metabolites, particularly after derivatization to increase their volatility.

-

Derivatization: Re-suspend the dried polar metabolite extracts in a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the metabolites.

-

GC-MS Method:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.[12]

-

Separation: Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites. A typical program might start at 100°C and ramp up to 300°C.[12]

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific mass fragments.[12]

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass spectra by comparing them to a library (e.g., NIST).

-

Determine the ¹³C enrichment by analyzing the mass isotopomer distribution of the molecular ion or characteristic fragments. The incorporation of a ¹³C atom will result in a mass shift of +1 Da.

-

NMR Spectroscopy for Positional Isotopomer Analysis

NMR spectroscopy provides detailed information about the specific position of ¹³C atoms within a molecule, which is invaluable for elucidating complex metabolic pathways.[13][14]

-

Sample Preparation: Re-suspend the dried polar metabolite extracts in D₂O containing a known concentration of an internal standard (e.g., DSS).

-

NMR Acquisition:

-

Acquire a 1D ¹H NMR spectrum to identify and quantify the major metabolites.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons. The presence of a cross-peak in the HSQC spectrum at the chemical shift corresponding to a specific carbon in a metabolite confirms the incorporation of the ¹³C label at that position.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign resonances to specific metabolites using databases (e.g., HMDB, BMRB) and by spiking with authentic standards.

-

Quantify the ¹³C enrichment at specific atomic positions by comparing the integrals of the ¹³C-coupled and uncoupled proton signals or by using specialized pulse sequences.[13]

-

Expected Metabolic Fate of 2-Propanol-2-¹³C and Data Interpretation

The ¹³C label from 2-Propanol-2-¹³C is expected to enter central carbon metabolism via its oxidation to acetone, which can then be converted to acetyl-CoA and propionyl-CoA.

Caption: Putative metabolic fate of the ¹³C label from 2-Propanol-2-¹³C.

By analyzing the ¹³C enrichment in key metabolic intermediates, researchers can:

-

Confirm the activity of the isopropanol degradation pathway.

-

Quantify the flux of carbon from isopropanol into central metabolic pathways such as the TCA cycle.[15]

-

Trace the incorporation of the ¹³C label into biomass precursors like amino acids and fatty acids, providing insights into how the microorganism utilizes isopropanol for growth.[16][17][18]

Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of the results, it is essential to incorporate controls and perform validation checks.

| Control/Validation | Purpose | Expected Outcome | Troubleshooting |

| Unlabeled Control | To determine the natural abundance of ¹³C and identify background signals. | No significant ¹³C enrichment above natural abundance (approx. 1.1%). | If enrichment is observed, check for contamination of the unlabeled substrate or cross-contamination between samples. |

| No-Alcohol Control | To assess the baseline metabolism in the absence of the tracer. | Metabolite profiles should reflect the metabolism of the primary carbon source in the medium. | Deviations may indicate stress responses or unexpected metabolic shifts. |

| Time Zero Sample | To confirm that there is no ¹³C incorporation before the experiment begins. | ¹³C enrichment should be at natural abundance. | If enrichment is detected, it suggests premature cell lysis or contamination. |

| Internal Standards | To control for variations in sample preparation and instrument response. | Consistent recovery of internal standards across all samples. | Poor recovery may indicate issues with extraction efficiency or instrument performance. |

Conclusion

This application note provides a robust and detailed protocol for utilizing 2-Propanol-2-¹³C as a metabolic tracer in microbial studies. By carefully following these steps and incorporating the recommended controls, researchers can gain valuable insights into the metabolic capabilities of microorganisms, with applications ranging from fundamental research to the development of novel biotechnological processes. The combination of stable isotope labeling with advanced analytical techniques like GC-MS and NMR spectroscopy offers a powerful approach to unravel the complexities of microbial metabolism.[19][13][20]

References

-

Tang, Y. J., et al. (2018). Bacterial Metabolism During Biofilm Growth Investigated by ¹³C Tracing. Frontiers in Microbiology, 9, 2686. [Link]

-

You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through ¹³C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (64), e3583. [Link]

-

Menzel, R., et al. (2018). Fatty Acid ¹³C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers. Scientific Reports, 8(1), 6095. [Link]

-

MacGregor, B. J., et al. (2006). Comparison of rRNA and Polar-Lipid-Derived Fatty Acid Biomarkers for Assessment of ¹³C-Substrate Incorporation by Sediment-Associated Bacteria. Applied and Environmental Microbiology, 72(7), 4879–4889. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 15, 12–20. [Link]

-

Kohlstedt, M., & Wittmann, C. (2022). GC/MS-based ¹³C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. Biotechnology for Biofuels and Bioproducts, 15(1), 47. [Link]

-

Kiefer, P., et al. (2008). Analysis of ¹³C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical Biochemistry, 380(2), 234-240. [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4568–4574. [Link]

-

Zhou, Y., et al. (2021). Untargeted stable-isotope probing of the gut microbiota metabolome using ¹³C-labeled dietary fibers. Metabolites, 11(10), 684. [Link]

-

Chen, X., et al. (2019). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences, 20(4), 893. [Link]

-

Antoniewicz, M. R. (2018). Adapting isotopic tracer and metabolic flux analysis to non-model organisms. Current Opinion in Biotechnology, 54, 12-19. [Link]

-

Li, Y., et al. (2025). Propanol production through microbial fermentation of biomass. Applied Microbiology and Biotechnology, 109(1), 1-18. [Link]

-

Lee, T. K. W., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102506. [Link]

-

Zamboni, N., & Sauer, U. (2009). Metabolomics and isotope tracing. Current Opinion in Biotechnology, 20(2), 193-198. [Link]

-

Kiefer, P., et al. (2008). Analysis of ¹³C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical Biochemistry, 380(2), 234-240. [Link]

-

Khor, P. Y., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. Metabolites, 12(4), 337. [Link]

-

Tang, Y. J. (2012). Recent advances in mapping environmental microbial metabolisms through ¹³C isotopic fingerprints. Interface Focus, 2(5), 583-591. [Link]

-

Lee, T. K. W., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102506. [Link]

-

Jojima, T., et al. (2017). Metabolic engineering of isopropyl alcohol-producing Escherichia coli strains with ¹³C-metabolic flux analysis. Biotechnology and Bioengineering, 114(5), 1061-1068. [Link]

-

Boschker, H. T. S., & Middelburg, J. J. (2002). Stable isotopes and biomarkers in microbial ecology. FEMS Microbiology Ecology, 40(2), 85-95. [Link]

-

Li, Y., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum, 9(2), e00438-21. [Link]

-

Kohlstedt, M., & Wittmann, C. (2022). GC/MS-based ¹³C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. Biotechnology for Biofuels and Bioproducts, 15(1), 47. [Link]

-

Hernandez, L. (2021). Bacterial culture for metabolomics analysis, how to prepare? ResearchGate. [Link]

-

Wang, Y., et al. (2023). Integrated ¹³C-DNA Stable Isotope Probing and Metagenomics Approaches to Identify Bisphenol A Assimilating Microorganisms and Metabolic Pathways in Biofilms. International Journal of Molecular Sciences, 24(23), 16982. [Link]

-

MacGregor, B. J., et al. (2006). Comparison of rRNA and Polar-Lipid-Derived Fatty Acid Biomarkers for Assessment of ¹³C-Substrate Incorporation by Sediment-Associated Bacteria. Applied and Environmental Microbiology, 72(7), 4879–4889. [Link]

-

Al-Masawa, M. E., et al. (2023). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3226-3237. [Link]

-

Smercina, D. N., et al. (2022). Tracing Carbon Metabolism with Stable Isotope Metabolomics Reveals the Legacy of Diverse Carbon Sources in Soil. Applied and Environmental Microbiology, 88(20), e00947-22. [Link]

-

Grzeszczak, A., et al. (2017). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. Frontiers in Microbiology, 8, 1318. [Link]

-

Tang, Y. J., et al. (2018). Bacterial Metabolism During Biofilm Growth Investigated by ¹³C Tracing. Frontiers in Microbiology, 9, 2686. [Link]

-

Zhang, Y., & Li, S. (2025). Metabolomics and Isotope Tracing. Immune System Research. [Link]

-

Menzel, R., et al. (2018). Fatty Acid ¹³C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers. Scientific Reports, 8(1), 6095. [Link]

-

Rosado-Rosa, J. M., & Sweedler, J. V. (2025). Bacterial biofilm sample preparation for spatial metabolomics. Analyst, 150(15), 3345-3356. [Link]

-

NPTEL-NOC IITM. (2019, May 6). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Isotope tracing in microbial metabolic engineering. [Image]. [Link]

-

ResearchGate. (2025, August 6). ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. [Link]

-

Shanaiah, N., et al. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(17), 8757-8765. [Link]

-

Grote, M., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

He, L., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly ¹³C-Labeled Standards Derived from Spirulina. Analytical Chemistry, 90(7), 4668–4677. [Link]

-

Bönisch, C., et al. (2018). Exploiting Uniformly ¹³C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Biochemistry, 57(1), 18-25. [Link]

Sources

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Propanol production through microbial fermentation of biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of isopropyl alcohol-producing Escherichia coli strains with 13 C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]

- 15. Frontiers | Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing [frontiersin.org]

- 16. Recombination between 13C and 2H to Form Acetylide (13C22H−) Probes Nanoscale Interactions in Lipid Bilayers via Dynamic Secondary Ion Mass Spectrometry: Cholesterol and GM1 Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mpi-bremen.de [mpi-bremen.de]